molecular formula C12H19NO2 B1305743 (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine CAS No. 436099-98-8

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Cat. No.: B1305743
CAS No.: 436099-98-8
M. Wt: 209.28 g/mol
InChI Key: DXCDSZMJJVOLIM-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is an organic compound characterized by the presence of methoxy groups attached to a benzyl and a methyl-ethyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it to a primary amine or even an alkane under strong reducing conditions.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: 2-Methoxybenzylamine or 2-methoxybenzyl alcohol.

    Substitution: 2-Methoxybenzyl halides or nitro derivatives.

Scientific Research Applications

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance its binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

  • 2-Methoxybenzylamine
  • 2-Methoxybenzyl alcohol
  • 2-Methoxybenzaldehyde

Comparison: (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. Compared to 2-methoxybenzylamine, it has an additional methoxy group, enhancing its solubility and potential interactions. Compared to 2-methoxybenzyl alcohol and 2-methoxybenzaldehyde, it has an amine group, providing different reactivity and applications.

Properties

IUPAC Name

1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCDSZMJJVOLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956968
Record name 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355818-30-3
Record name 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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